N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
Description
N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by:
- A sulfonamide core (benzene-1-sulfonamide).
- A 2-methoxyphenyl group attached to the sulfonamide nitrogen.
- A 4-methylphenyl-substituted 1,3-oxazole moiety linked via a methylene bridge to the sulfonamide nitrogen.
This compound’s structural complexity arises from the integration of a heterocyclic oxazole ring and substituted aromatic systems, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-18-9-13-21(14-10-18)26-27-23(20(3)32-26)17-28(24-7-5-6-8-25(24)31-4)33(29,30)22-15-11-19(2)12-16-22/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMGFMMTLDSMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the aromatic substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the formation of the oxazole ring and subsequent sulfonamide linkage. The synthesis typically employs techniques such as:
- Condensation reactions : To form the oxazole moiety.
- Sulfonamide formation : By reacting amines with sulfonyl chlorides.
Characterization methods include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound .
Antimicrobial Properties
Research indicates that compounds containing the 1,3-oxazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,3-oxazoles possess effectiveness against various bacterial strains and fungi. The specific compound has been evaluated for its activity against Gram-positive bacteria and Candida albicans, demonstrating promising results .
Anticancer Potential
The sulfonamide class of compounds has been recognized for its anticancer properties. The oxazole-containing sulfonamide derivatives have shown potential in inhibiting tumor growth in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are well-documented. The compound's structure suggests it may inhibit COX enzymes, similar to other known anti-inflammatory agents. This potential has been explored in vitro, revealing a reduction in inflammatory markers in treated cells .
Case Study 1: Antimicrobial Activity
A study published in PMC evaluated various oxazole derivatives for their antimicrobial efficacy. Among them, a derivative similar to N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide exhibited notable activity against both Gram-positive bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for clinical relevance .
Case Study 2: Anticancer Research
In another investigation, researchers assessed the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The findings highlighted that compounds with structural similarities to this compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 32 | |
| Compound B | Antifungal | Candida albicans | 16 | |
| Compound C | Anticancer | HeLa cells | IC50 = 10 µM |
Table 2: Synthesis Methods Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Oxazole | Condensation | Reflux with acid catalyst | 75 |
| Sulfonamide Formation | Nucleophilic Substitution | Room temperature | 85 |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The oxazole ring and aromatic substituents may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Substituent Positioning : Ortho-substitution (2-methoxy) may reduce crystallinity but enhance steric effects for targeted binding.
- Heterocycle Impact: Oxazole’s aromaticity and planar structure favor π-π stacking, whereas bulkier heterocycles (e.g., thiazolidinone) may hinder membrane permeability.
- Synthetic Flexibility : Modular substitution on the sulfonamide core allows tuning for specific applications, as seen in azide-functionalized analogues .
Biological Activity
N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, which is known for its biological activity. The presence of the methoxy and methyl groups may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds suggests that modifications in the aromatic rings can enhance their efficacy against various bacterial strains. For instance, compounds with a sulfonamide moiety have shown activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to inhibit folic acid synthesis by targeting dihydropteroate synthase (DHPS) .
2. Inhibition of Enzymatic Activity
Sulfonamides are known to inhibit key enzymes involved in inflammatory pathways. Specifically, they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators. Preliminary data suggest that the compound may exhibit selective inhibition against COX-II, similar to other known sulfonamides .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | COX-II |
| Celecoxib | 0.78 | COX-II |
3. Anticancer Potential
Emerging studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The oxazole ring in the structure could contribute to this activity by interacting with specific cellular targets involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Case Study 2: COX Inhibition
A detailed investigation into the COX-inhibitory effects of related sulfonamides revealed that modifications in the side chains significantly influenced their potency. The compound's structural features suggest it may have a favorable binding affinity for COX-II over COX-I, which could minimize gastrointestinal side effects associated with non-selective COX inhibitors .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(2-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde with 2-methoxyaniline to form an imine intermediate.
- Step 2: Reduce the imine to the corresponding amine using NaBH₄ or catalytic hydrogenation.
- Step 3: Sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Optimization: Reaction yields can be improved by controlling stoichiometry, solvent polarity (e.g., THF or DCM), and temperature (0–25°C). Purity is often verified via column chromatography .
Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds):
- Key Findings: The sulfonamide group adopts a distorted tetrahedral geometry around the sulfur atom, while the oxazole ring exhibits planarity. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, forming a 3D network .
- Data Contradictions: Discrepancies in reported bond lengths (e.g., S–N vs. S–O) can arise from temperature-dependent lattice vibrations. Refinement using software like SHELXL and Olex2 with high-resolution data (R factor < 0.05) minimizes errors .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ or [M–H]⁻ ions) and fragmentation patterns for functional group identification .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide presence .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies: Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes like carbonic anhydrase or cyclooxygenase. The oxazole and sulfonamide moieties often participate in hydrogen bonding with active-site residues .
- MD Simulations: Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns trajectories). Free energy calculations (MM-PBSA) quantify binding thermodynamics .
Advanced: What strategies address contradictory reports on the compound’s biological activity?
Answer:
- Dose-Response Reassessment: Reproduce assays (e.g., MIC for antimicrobial activity) across multiple cell lines or microbial strains to identify context-dependent effects .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed discrepancies. For example, demethylation of the methoxy group can alter potency .
- Structural Analog Comparison: Test derivatives (e.g., replacing the oxazole with a thiazole) to isolate pharmacophoric contributions .
Basic: What are the standard protocols for evaluating in vitro inhibitory activity?
Answer:
- Enzyme Assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure IC₅₀ values. Activity is monitored spectrophotometrically at λ = 405 nm .
- Cell-Based Assays: For anticancer activity, MTT or resazurin assays quantify viability reductions in cancer cell lines (e.g., HeLa or MCF-7) after 48–72 h exposure .
Advanced: How does substituent variation on the oxazole ring impact physicochemical properties?
Answer:
- Lipophilicity: Introducing electron-withdrawing groups (e.g., –CF₃) increases logP (measured via HPLC), enhancing blood-brain barrier permeability .
- Solubility: Polar substituents (e.g., –OH) improve aqueous solubility but may reduce membrane permeability. Hansen solubility parameters guide solvent selection for formulation .
Basic: What analytical methods validate compound purity post-synthesis?
Answer:
- HPLC: Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm achieve >98% purity. Impurity peaks are identified via spiking with known intermediates .
- Elemental Analysis: Percent deviations < 0.4% for C, H, N confirm stoichiometric integrity .
Advanced: Can this compound serve as a precursor for covalent organic frameworks (COFs)?
Answer:
- Design Considerations: The sulfonamide’s rigidity and hydrogen-bonding capacity may support COF assembly. Condensation reactions with boronic acids (e.g., C₆H₄[B(OH)₂]₂) under solvothermal conditions (120°C, 72 h) yield porous architectures .
- Characterization: BET surface area analysis (e.g., 500–1000 m²/g) and PXRD confirm crystallinity and pore uniformity .
Advanced: What mechanistic insights explain its fluorescence properties?
Answer:
- Origin: The conjugated oxazole-sulfonamide system enables π→π* transitions, with emission maxima (λem) ~450 nm. Substituent-induced steric effects may quench or enhance fluorescence .
- Applications: As a pH-sensitive probe, fluorescence intensity changes (e.g., Δλem = 20 nm between pH 5–9) correlate with protonation of the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
